molecular formula C14H13N3O2S B2986743 4-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 537017-40-6

4-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2986743
CAS No.: 537017-40-6
M. Wt: 287.34
InChI Key: PVZVMVPVSOFDDX-UHFFFAOYSA-N
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Description

4-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: is a chemical compound that belongs to the class of triazoles Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring

Mechanism of Action

Target of Action

Compounds with similar structures have been used in the synthesis of functionalized β-lactams , which are known to target bacterial cell wall synthesis.

Mode of Action

Related compounds have been involved in imine-imine rearrangement reactions . This could suggest that the compound may interact with its targets through a similar mechanism, leading to structural changes that affect the function of the target.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the formation of the furan ring and subsequent functionalization. One common synthetic route includes the following steps:

  • Furan Derivative Synthesis: : The furan ring can be synthesized from furfural or furfuryl alcohol through cyclization reactions.

  • Formation of the Triazole Core: : The triazole ring is formed through a cyclization reaction involving hydrazine and a suitable carbonyl compound.

  • Introduction of the Methoxyphenyl Group: : The methoxyphenyl group is introduced through a substitution reaction with 4-methoxyphenyl hydrazine.

  • Thiol Group Addition: : The thiol group is introduced through a thiolation reaction using appropriate reagents such as thiourea or thiolates.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts can enhance the efficiency of the reactions. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: can undergo various chemical reactions, including:

  • Oxidation: : The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

  • Reduction: : The compound can be reduced to form a thiolate anion.

  • Substitution: : The methoxyphenyl group can undergo electrophilic substitution reactions.

  • Nucleophilic Addition: : The triazole ring can react with nucleophiles to form substituted derivatives.

Common Reagents and Conditions

  • Oxidation: : Reagents such as hydrogen peroxide (H₂O₂) or iodine (I₂) are commonly used for oxidation reactions.

  • Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used for reduction reactions.

  • Substitution: : Electrophiles such as bromine (Br₂) or acyl chlorides can be used for substitution reactions.

  • Nucleophilic Addition: : Nucleophiles such as amines or alcohols can react with the triazole ring under mild conditions.

Major Products Formed

  • Disulfides: : Formed by the oxidation of the thiol group.

  • Sulfonic Acids: : Formed by further oxidation of disulfides.

  • Thiolates: : Formed by reduction of the thiol group.

  • Substituted Triazoles: : Formed by nucleophilic addition or substitution reactions.

Scientific Research Applications

4-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : The compound can be used in biological studies to investigate its interaction with various biomolecules and its potential as a bioactive compound.

  • Industry: : The compound can be used in the development of new materials and chemical processes, such as catalysts and sensors.

Comparison with Similar Compounds

4-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: can be compared with other similar compounds, such as:

  • 4-(furan-2-ylmethyl)-5-(4-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol: : Similar structure but with a hydroxy group instead of a methoxy group.

  • 4-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1,2,4-triazole-3-thione: : Similar structure but with a thione group instead of a thiol group.

  • 4-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1,2,4-triazole-3-ol: : Similar structure but with a hydroxyl group instead of a thiol group.

Properties

IUPAC Name

4-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-18-11-6-4-10(5-7-11)13-15-16-14(20)17(13)9-12-3-2-8-19-12/h2-8H,9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZVMVPVSOFDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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